molecular formula C21H22N4O4S B2565243 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 2034340-19-5

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B2565243
CAS No.: 2034340-19-5
M. Wt: 426.49
InChI Key: IREASXUNTUGZSC-UHFFFAOYSA-N
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Description

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.
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Biological Activity

The compound 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one features a complex structure that incorporates a triazole ring, an azetidine moiety, and a phenylsulfonyl group. This unique combination suggests potential for diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews existing literature on the biological activity of this compound, highlighting its mechanisms of action and efficacy.

Chemical Structure

The chemical structure can be represented as follows:

C19H20N4O3S\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This indicates a molecular weight of approximately 384.4 g/mol .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. Compounds containing the 1,2,3-triazole scaffold have shown significant antibacterial and antifungal activities. For instance, derivatives have been tested against various strains of bacteria and fungi, often demonstrating superior efficacy compared to traditional antibiotics .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Triazole AStaphylococcus aureus8 µg/mL
Triazole BEscherichia coli16 µg/mL
Triazole CCandida albicans4 µg/mL

Anticancer Activity

The potential anticancer properties of triazole derivatives have also been explored. Studies indicate that certain triazole compounds inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The compound may exhibit similar effects due to its structural features.

Case Study: Anticancer Activity
In a study conducted by researchers, a series of triazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that some compounds exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting promising anticancer activity .

The mechanisms underlying the biological activities of triazole derivatives are multifaceted:

  • Enzyme Inhibition : Many triazole compounds act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation. For example, they may inhibit carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .
  • Cell Membrane Disruption : Some studies suggest that triazoles can disrupt microbial cell membranes, leading to cell lysis.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c26-21(11-12-30(27,28)20-9-5-2-6-10-20)24-14-18(15-24)25-13-17(22-23-25)16-29-19-7-3-1-4-8-19/h1-10,13,18H,11-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREASXUNTUGZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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